molecular formula C29H34N2O6 B13643440 (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13643440
M. Wt: 506.6 g/mol
InChI Key: GAHWIROBSNPGFF-UHFFFAOYSA-N
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Description

The compound “(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid” is a cyclobutane derivative featuring dual protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These groups are strategically positioned on amino substituents of the cyclobutane core, with a carboxylic acid functional group at the 1-position . Diastereomers exhibit distinct physical properties (e.g., melting points, solubility) and often require chromatographic separation .

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-18-14-20(15-18)31(19-12-17(13-19)26(32)33)28(35)36-16-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,17-20,25H,12-16H2,1-3H3,(H,30,34)(H,32,33)

InChI Key

GAHWIROBSNPGFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclobutane Amino Acid Core

  • Cyclobutane ring construction can be achieved via [2+2] cycloaddition reactions or ring contraction methods starting from cyclobutene or cyclobutanone derivatives.
  • The stereochemistry (1s,3s) is controlled by chiral auxiliaries or asymmetric catalysis during ring formation.
  • Introduction of the carboxylic acid group at position 1 is typically performed by oxidation or carboxylation of the corresponding cyclobutane intermediate.

Protection of Amino Groups

  • The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine on the cyclobutyl moiety. Boc protection is commonly carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane at 0–25 °C.
  • The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amine. Fmoc protection is typically achieved by treating the amine with Fmoc chloride or Fmoc-OSu in the presence of a base such as sodium bicarbonate or diisopropylethylamine (DIPEA) in DMF or dioxane/water mixtures.

Coupling of Protected Cyclobutyl Amino Acid Units

  • The coupling between the Boc-protected cyclobutyl amine and the Fmoc-protected cyclobutane carboxylic acid derivative is performed using peptide coupling reagents.
  • Common coupling agents include HATU, EDCI/HOBt, or DIC/Oxyma in solvents like DMF or dichloromethane.
  • The reaction is carried out under inert atmosphere (nitrogen or argon) at 0–25 °C to minimize racemization.
  • The coupling step yields the dipeptide-like structure with orthogonally protected amines and carboxylic acid.

Purification and Diastereomer Separation

  • The product is typically a mixture of diastereomers due to the stereogenic centers in the cyclobutane rings.
  • Purification is achieved by preparative high-performance liquid chromatography (HPLC) or flash chromatography using silica gel or reversed-phase columns.
  • Diastereomeric resolution can be enhanced by chiral stationary phases or recrystallization under controlled conditions.

Representative Experimental Conditions and Data

Step Reagents/Conditions Notes
Cyclobutane ring synthesis [2+2] cycloaddition, chiral catalyst Stereoselectivity critical for (1s,3s)
Boc protection Boc2O, triethylamine, DCM, 0–25 °C Yields Boc-protected amine
Fmoc protection Fmoc-Cl or Fmoc-OSu, DIPEA, DMF, r.t. Orthogonal protection to Boc
Peptide coupling HATU, DIPEA, DMF, inert atmosphere Formation of amide bond
Purification Preparative HPLC or silica gel chromatography Separation of diastereomers

In-Depth Research Findings

  • The orthogonal protection strategy using Boc and Fmoc groups allows selective deprotection and further functionalization, which is essential for complex peptide or peptidomimetic synthesis involving cyclobutane amino acids.
  • The stereochemical integrity during coupling is maintained by using mild coupling reagents and low temperatures, minimizing epimerization.
  • The cyclobutane ring system imparts conformational rigidity, which is beneficial for biological activity but complicates synthesis due to ring strain.
  • Diastereomeric mixtures are common; however, their separation is feasible by advanced chromatographic techniques, enabling isolation of pure stereoisomers for biological evaluation.

Summary Table of Key Parameters

Parameter Typical Value/Condition Reference/Source
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Standard peptide synthesis protocols
Fmoc protection reagent Fmoc chloride or Fmoc-OSu Standard peptide synthesis protocols
Coupling reagent HATU, EDCI/HOBt, or DIC/Oxyma Peptide coupling literature
Solvents Dichloromethane, DMF Organic synthesis standard
Temperature 0–25 °C Mild conditions to prevent racemization
Purification technique Preparative HPLC, flash chromatography Analytical and preparative chemistry
Diastereomer resolution method Chiral HPLC or recrystallization Stereochemical analysis literature

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring or the amino groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Boc and Fmoc groups can be substituted under acidic or basic conditions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it valuable in solid-phase peptide synthesis.

Biology

In biological research, it can be used to study protein-protein interactions and enzyme mechanisms. The compound’s structure allows for the incorporation of various functional groups, facilitating the study of biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.

Industry

In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with enzymes or receptors, facilitating various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclobutane Cores

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
  • Structure: Cyclobutane core with Boc-protected amino and methyl ester groups.
  • Molecular Formula: C₁₂H₂₁NO₄ .
  • Key Differences : Replaces the Fmoc group and carboxylic acid with a methyl ester, simplifying purification but limiting utility in peptide coupling.
N-Fmoc-cis-3-(aminomethyl)cyclobutanecarboxylic acid
  • Structure: Cyclobutane with Fmoc-protected aminomethyl and carboxylic acid groups.
  • Molecular Formula: C₂₁H₂₁NO₄ .
  • Key Differences: Lacks the Boc group and features an aminomethyl side chain instead of a substituted cyclobutylamine.

Analogues with Heterocyclic or Larger Cores

5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}(Fmoc-amino)methyl)thiophene-3-carboxylic acid
  • Structure : Azepane (7-membered ring) linked to a thiophene-carboxylic acid via Boc/Fmoc-protected amines.
  • Molecular Formula : C₃₂H₃₆N₂O₆S .
(1R,3S)-3-Fmoc-aminocyclopentanecarboxylic acid
  • Structure: Cyclopentane core with Fmoc-protected amino and carboxylic acid groups.
  • Molecular Formula: C₂₁H₂₁NO₄ .
  • Key Differences : Larger cyclopentane ring alters steric strain and conformational flexibility compared to cyclobutane.

Comparative Analysis: Physical and Chemical Properties

Table 1: Structural and Functional Comparison
Compound Core Structure Protecting Groups Functional Group Molecular Weight Key Applications
Target Compound (Diastereomers) Cyclobutane Boc, Fmoc Carboxylic acid ~582 g/mol Peptide synthesis
Methyl cis-3-Boc-cyclobutane ester Cyclobutane Boc Methyl ester 243.3 g/mol Intermediate in organic synthesis
N-Fmoc-aminomethylcyclobutanecarboxylic acid Cyclobutane Fmoc Carboxylic acid 337.38 g/mol Peptide backbone modification
Thiophene-azepane derivative Azepane + thiophene Boc, Fmoc Carboxylic acid 576.7 g/mol Drug discovery (sulfur-mediated interactions)
Cyclopentane-Fmoc analogue Cyclopentane Fmoc Carboxylic acid 337.38 g/mol Conformationally constrained peptides
Key Observations

Steric and Electronic Effects: Cyclobutane derivatives exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane analogues .

Diastereomer Challenges :

  • The target compound’s diastereomeric mixture complicates purification, requiring advanced techniques like HPLC or chiral chromatography, unlike single-diastereomer analogues .

Protecting Group Strategy :

  • Dual Boc/Fmoc protection (target compound) allows orthogonal deprotection in multi-step syntheses, whereas single-group analogues (e.g., ) are less versatile .

Biological Activity

The compound (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid , a mixture of diastereomers, is a complex organic molecule with significant potential in biological applications due to its unique structural features. It possesses multiple functional groups, including tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly utilized in the protection of amino groups during peptide synthesis.

Structural Characteristics

The compound's structure includes:

  • A cyclobutane backbone.
  • Multiple functional groups that enhance its pharmacological properties.
  • Stereochemistry that allows for different diastereomers, potentially leading to varied biological activities.

Biological Activity Predictions

The biological activity of this compound is largely inferred from its structural analogs. Similar compounds have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with cyclobutane rings have been noted for their ability to inhibit bacterial growth.
  • Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth through different mechanisms.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.

Table 1: Comparison of Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group with pyridineAntagonist for mGluR5
CyclobutylalanineCyclobutane ring with amino acid functionalityPotential neuroprotective effects
Fluorenylmethoxycarbonyl derivativesFluorenyl group as a protecting groupUsed in peptide synthesis

Synthesis

The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid typically involves several key steps:

  • Formation of the Cyclobutane Backbone : Utilizing cyclization reactions to create the cyclobutane structure.
  • Introduction of Functional Groups : Employing protecting groups such as tert-butoxycarbonyl to stabilize reactive amine functionalities during synthesis.
  • Purification and Characterization : Techniques such as HPLC and NMR are used to confirm the purity and structure.

Interaction Studies

Studies on how this compound interacts with biological macromolecules are crucial:

  • Protein Binding Assays : To determine affinity and specificity towards target proteins.
  • Nucleic Acid Interaction Studies : To assess potential effects on DNA/RNA structures.

Case Studies

Recent research has highlighted the biological potential of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives of cyclobutane showed cytotoxic effects on various cancer cell lines.
  • Neuroprotection : Research indicated that certain amino acid derivatives provided protective effects against oxidative stress in neuronal cells.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed?

Answer:
The synthesis involves multiple steps requiring precise control of reaction conditions. Key challenges include:

  • Protection/Deprotection: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups must be sequentially introduced and removed. Boc is stable under basic conditions but cleaved via trifluoroacetic acid (TFA), while Fmoc requires piperidine or DBU in polar aprotic solvents like DMF .
  • Cyclobutane Ring Strain: The strained cyclobutane core necessitates mild reaction temperatures (0–25°C) to prevent ring-opening side reactions. Solvent choice (e.g., dichloromethane or THF) impacts yield by stabilizing intermediates .
  • Diastereomer Formation: Steric hindrance at the cyclobutyl-amino linkage requires chiral auxiliaries or asymmetric catalysis to favor the (1s,3s) configuration. Kinetic resolution during crystallization may improve diastereomeric ratios .

Advanced: What strategies are effective for resolving diastereomers, and how is enantiomeric excess validated?

Answer:
Diastereomer resolution leverages physicochemical differences:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol. Retention time differences ≥1.5 min indicate baseline separation .
  • Crystallization-Induced Diastereomer Resolution (CIDR): Co-crystallization with enantiopure resolving agents (e.g., tartaric acid derivatives) selectively precipitates one diastereomer .
  • Validation: Enantiomeric excess (ee) is quantified via circular dichroism (CD) or polarimetry. Chiral HPLC coupled with mass spectrometry confirms purity (>98% ee) .

Basic: How do Boc and Fmoc protecting groups influence the compound's reactivity in peptide synthesis?

Answer:

  • Boc Group: Provides orthogonal protection for amines, stable under basic and nucleophilic conditions but cleaved under acidic (e.g., TFA) or hydrogenolytic conditions. Ideal for stepwise peptide elongation .
  • Fmoc Group: Removed via mild bases (e.g., 20% piperidine in DMF), enabling compatibility with acid-sensitive substrates. Its UV activity (λmax = 301 nm) allows real-time monitoring of deprotection .
  • Sequential Deprotection: Boc is removed first under acidic conditions, preserving the Fmoc group for subsequent coupling steps .

Advanced: What mechanistic insights explain the stability of the cyclobutane ring under different reaction conditions?

Answer:

  • Conformational Rigidity: The cyclobutane ring adopts a puckered conformation, reducing angle strain. Substituents at the 1,3-positions create steric shielding, limiting nucleophilic/electrophilic attacks .
  • Thermal Stability: DFT calculations show activation energies >25 kcal/mol for ring-opening, requiring temperatures >80°C for significant degradation. Microwave-assisted synthesis at controlled temperatures (50–60°C) avoids decomposition .
  • Solvent Effects: Non-polar solvents (e.g., toluene) stabilize the ring via van der Waals interactions, whereas polar solvents (e.g., DMSO) may induce ring distortion .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies diastereomers via splitting patterns (e.g., geminal coupling in cyclobutane protons, J = 8–10 Hz) and confirms Boc/Fmoc deprotection .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers, while high-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]+ = 543.2 Da) .
  • X-ray Crystallography: Determines absolute stereochemistry and hydrogen-bonding networks in single crystals .

Advanced: How can computational modeling predict the compound's interactions with biological targets?

Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., proteases) by aligning the cyclobutane core in hydrophobic pockets. Free energy scores (ΔG < −7 kcal/mol) suggest high affinity .
  • MD Simulations: All-atom simulations (AMBER) assess conformational stability in aqueous vs. lipid membranes, predicting bioavailability .
  • QSAR Models: Correlate substituent electronic effects (Hammett σ values) with inhibitory activity (IC50) for lead optimization .

Basic: What are the optimal conditions for removing Fmoc/Boc groups without degrading the cyclobutane core?

Answer:

  • Fmoc Deprotection: Use 20% piperidine in DMF (2 × 5 min) at 25°C. Monitor by TLC (Rf shift from 0.7 to 0.3) .
  • Boc Deprotection: Treat with 50% TFA in DCM (1 h, 0°C), followed by neutralization with DIEA. Avoid prolonged exposure to prevent cyclobutane protonation .
  • Quenching: Post-deprotection, immediate purification via flash chromatography (silica gel, ethyl acetate/hexane) minimizes degradation .

Advanced: What role does the cyclobutane conformation play in the compound's pharmacokinetic properties?

Answer:

  • Metabolic Stability: The rigid cyclobutane resists cytochrome P450 oxidation, prolonging half-life (t1/2 > 6 h in liver microsomes) .
  • Membrane Permeability: LogP calculations (~2.1) predict moderate blood-brain barrier penetration, validated via parallel artificial membrane permeability assays (PAMPA) .
  • Protein Binding: Surface plasmon resonance (SPR) shows high albumin binding (Ka = 1.2 × 10^5 M−1), requiring prodrug strategies to enhance free fraction .

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